molecular formula C₃¹³C₁₂H₁₂Br₄O₂ B1142633 Tetrabromobisphenol A-13C12 CAS No. 132876-39-1

Tetrabromobisphenol A-13C12

Cat. No.: B1142633
CAS No.: 132876-39-1
M. Wt: 555.78
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Description

Tetrabromobisphenol A-13C12 (CAS 1352876-39-1) is a stable isotope-labeled analog of Tetrabromobisphenol A (TBBPA), in which twelve carbon atoms are replaced with the 13C isotope. This compound serves as a critical internal standard for the accurate quantification of TBBPA via mass spectrometry-based techniques such as GC/MS and LC/MS/MS. Its primary research value lies in compensating for analyte loss during sample preparation and correcting for instrumental variability, thereby ensuring highly precise and reliable measurements. The main application of this compound is in environmental analysis, specifically for monitoring TBBPA levels in various matrices. TBBPA is a high-production-volume brominated flame retardant widely used in epoxy resin circuit boards, polycarbonate plastics, textiles, and adhesives . Its pervasive use has led to its detection in environmental samples, including dust, water, sediment, and biological tissues . Researchers employ this 13C-labeled internal standard to quantify TBBPA in complex samples like household dust from consumer electronics , enabling studies on human exposure pathways. Exposure is a concern as TBBPA has been identified as a potential endocrine disruptor, with studies suggesting it may interfere with thyroid hormone systems and exhibit immunotoxic and neurotoxic effects . In metabolic and toxicokinetic studies, this compound helps trace the fate of TBBPA in biological systems. Research shows that after ingestion, TBBPA is rapidly metabolized into glucuronide and sulfate conjugates and excreted, with low systemic bioavailability . Furthermore, investigations into its mechanism of action reveal that TBBPA can trigger apoptosis (programmed cell death) in human immune cells, primarily through the mitochondrial pathway . It has also been shown to induce oxidative stress, cause DNA damage, and activate pro-inflammatory pathways . The use of a stable isotope-labeled standard is indispensable for generating accurate data in these areas of pharmacological and toxicological research. This product is intended for research purposes only and is not intended for human or therapeutic use.

Properties

CAS No.

132876-39-1

Molecular Formula

C₃¹³C₁₂H₁₂Br₄O₂

Molecular Weight

555.78

Synonyms

2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane-13C12;  2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-13C12;  2,2’,6,6’-Tetrabromobisphenol A-13C12;  3,3’,5,5’-Tetrabromobisphenol A-13C12;  3,5,3’,5’-Tetrabromobisphenol A-13C12;  4,4’-(1-Methylethylidene)bis[2,

Origin of Product

United States

Advanced Analytical Methodologies Employing Tetrabromobisphenol A 13c12

Principles of Isotope Dilution Mass Spectrometry for Tetrabromobisphenol A Quantification

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample prior to analysis. nih.govnih.govdphen1.com In the case of TBBPA quantification, ¹³C₁₂-TBBPA serves as this labeled standard. The fundamental principle of IDMS is that the labeled and unlabeled (native) forms of the compound behave almost identically during sample preparation, extraction, and analysis. researchgate.net Any losses of the analyte during these steps will be mirrored by proportional losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, compensating for procedural losses and matrix effects. mdpi.com

Internal Standard Application in Complex Matrices

In the analysis of complex matrices such as soil, sediment, air, and human serum, the use of ¹³C₁₂-TBBPA as an internal standard is paramount for achieving accurate and reliable quantification of native TBBPA. nih.govresearchgate.netqu.edu.qa Complex matrices are prone to significant matrix effects, which can cause signal suppression or enhancement during mass spectrometric analysis, leading to inaccurate results. mdpi.com By adding a known quantity of ¹³C₁₂-TBBPA at the beginning of the sample preparation process, it co-extracts with the native TBBPA and experiences the same physical and chemical challenges. dphen1.comqu.edu.qa

During mass spectrometry, the instrument can differentiate between the native TBBPA and the ¹³C₁₂-TBBPA due to their mass difference. acs.org The ratio of the signal intensity of the native analyte to that of the internal standard is then used for quantification. dphen1.com This approach effectively corrects for variations in extraction efficiency, sample cleanup, and instrument response, which are common issues when dealing with intricate sample types. mdpi.com For instance, in the analysis of soil samples, ¹³C₁₂-labeled compounds are used as internal standards to determine TBBPA levels via gas chromatography-mass spectrometry (GC-MS). nih.gov Similarly, in human serum analysis, ¹³C₁₂-TBBPA is considered a suitable internal standard for reproducible determination. researchgate.net

The effectiveness of this method is demonstrated by high recovery rates and good precision in various studies. For example, recoveries of TBBPA from spiked samples using ¹³C₁₂-TBBPA as an internal standard have been reported to be between 88% and 108% in soil and over 83.3% in human serum. nih.govresearchgate.net

Surrogate Standard Utilization for Method Recovery Assessment

This is particularly important for validating new analytical methods or for quality control in routine analyses. For example, in studies analyzing TBBPA in various environmental samples, the recovery of surrogate standards like ¹³C₁₂-TBBPA is monitored to ensure the reliability of the data. nih.govnih.gov Reported recoveries for ¹³C₁₂-TBBPA as a surrogate standard in different matrices are often in the range of 63–90% for aqueous solutions and can vary in plant tissues, with recoveries of 42-57% in solutions and 43-87% in different plant parts. nih.govnih.gov These recovery values help to identify any potential issues with the analytical procedure and ensure that the reported concentrations of the target analyte are accurate and reliable.

Sample Preparation and Extraction Techniques Optimized for Tetrabromobisphenol A-13C12 Analysis

The successful application of isotope dilution mass spectrometry for TBBPA analysis heavily relies on effective sample preparation and extraction techniques. The goal is to efficiently isolate TBBPA and its labeled standard from the sample matrix while minimizing interferences. Several methods have been optimized for this purpose.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used cleanup and concentration technique for TBBPA analysis in liquid samples and extracts. dphen1.comresearchgate.net The basic principle involves passing the sample through a solid sorbent that retains the analyte of interest. Interferences are washed away, and the analyte is then eluted with a small volume of a suitable solvent. waters.com

For TBBPA analysis, various SPE sorbents can be employed, often in a multi-step process to enhance cleanup. dphen1.com For instance, a combination of two successive SPE steps has been developed for analyzing TBBPA in diverse foodstuff matrices. dphen1.com The use of ¹³C₁₂-BPA as an internal standard in these protocols allows for accurate quantification by compensating for any analyte loss during the SPE process. dphen1.com The choice of sorbent and elution solvents is critical and is optimized based on the sample matrix. Some protocols have simplified the traditional 5-step SPE process (conditioning, equilibration, loading, washing, and eluting) to a 3-step process (load, wash, and elution) by using specific water-wettable sorbents, which can save time and reduce solvent consumption. waters.comphenomenex.blog

Accelerated Solvent Extraction (ASE) and Ultrasonic Assisted Extraction (UAE)

For solid and semi-solid samples, more rigorous extraction techniques are required to release TBBPA from the matrix. Accelerated Solvent Extraction (ASE) and Ultrasonic Assisted Extraction (UAE) are two such methods that have been successfully applied. researchgate.netakjournals.com

Accelerated Solvent Extraction (ASE) , also known as pressurized liquid extraction (PLE), utilizes solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. thermofisher.com The high temperature increases extraction kinetics, while the high pressure keeps the solvent in its liquid state, allowing for safe and fast extractions. ASE has been used for the extraction of TBBPA and its derivatives from soil and sediment samples. researchgate.net The technique significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.

Ultrasonic Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. researchgate.netnih.gov The collapse of these bubbles generates localized high pressure and temperature, enhancing the penetration of the solvent into the sample matrix and facilitating the release of the analyte. nih.gov UAE has been successfully used to extract TBBPA from soil samples, often in combination with a cleanup step. nih.gov The efficiency of UAE can be influenced by factors such as solvent type, temperature, and extraction time. ntu.edu.sg

Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that combines extraction and cleanup into a single step, making it particularly efficient for complex solid and semi-solid samples. akjournals.comnih.govmdpi.com In MSPD, the sample is blended with a solid support (dispersive sorbent), which simultaneously disrupts the sample matrix and disperses it over the sorbent surface. nih.govnih.gov This mixture is then packed into a column, and the analytes are eluted with a suitable solvent.

MSPD has been effectively used for the simultaneous determination of TBBPA in soil. akjournals.com A key factor in MSPD is the selection of the appropriate dispersive sorbent. Materials like Florisil, C18, and even bamboo charcoal have been utilized as dispersive sorbents for TBBPA analysis. akjournals.com The technique is valued for its speed, reduced solvent consumption, and the ability to handle complex matrices with minimal pre-treatment. akjournals.comnih.gov

Interactive Data Table: Comparison of Analytical Methodologies

Methodology Principle Application of ¹³C₁₂-TBBPA Common Matrices Key Advantages Reported Recoveries
Isotope Dilution Mass Spectrometry (IDMS) Addition of a known amount of ¹³C₁₂-TBBPA to a sample. The ratio of native to labeled TBBPA is measured by MS to quantify the native analyte.Internal StandardSoil, Sediment, Air, Human Serum nih.govresearchgate.netqu.edu.qaHigh accuracy and precision, corrects for matrix effects and procedural losses. mdpi.com88-108% (Soil) nih.gov, >83.3% (Human Serum) researchgate.net
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. Analyte is then eluted.Internal Standard for quantification.Liquid Samples, Foodstuffs dphen1.comresearchgate.netEffective cleanup and concentration, can be automated.>85.6% (Sewage) dphen1.com
Accelerated Solvent Extraction (ASE) Uses solvents at elevated temperatures and pressures for rapid extraction.Surrogate Standard for recovery assessment.Soil, Sediment researchgate.netFast, efficient, reduced solvent consumption compared to traditional methods. >79.4% (Soil), >75.6% (Sediment) researchgate.net
Ultrasonic Assisted Extraction (UAE) High-frequency sound waves create cavitation to enhance solvent penetration and analyte release.Internal Standard for quantification.Soil nih.govRapid, efficient, can be performed at room temperature.98.1-99.5% (ABS Polymer) ntu.edu.sg
Matrix Solid-Phase Dispersion (MSPD) Sample is blended with a solid support, combining extraction and cleanup in one step.Internal Standard for quantification.Soil akjournals.comFast, reduced solvent use, handles complex matrices effectively. akjournals.comnih.govGood linearity reported. akjournals.com

Chromatographic Separation Strategies for Tetrabromobisphenol A and its Metabolites

Effective separation of TBBPA and its metabolites from complex sample matrices is a prerequisite for accurate quantification. Both liquid and gas chromatography are employed, often in tandem with mass spectrometry.

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of TBBPA and its derivatives. researchgate.net This technique is favored as it often eliminates the need for a derivatization step, which is typically required for gas chromatography. researchgate.net

Reversed-phase chromatography is a common approach, utilizing C18 columns for the separation of TBBPA. researchgate.netnih.gov Gradient elution with mobile phases consisting of mixtures of water, methanol (B129727), and acetonitrile (B52724) is frequently used to achieve optimal separation. researchgate.netnih.gov For instance, a method for determining TBBPA in human serum employed a C18 reversed-phase column with a gradient of water, methanol, and acetonitrile. researchgate.netnih.gov Methanol has been noted as a preferable organic solvent over acetonitrile for enhancing the mass spectrometric response of TBBPA. researchgate.net

In the analysis of TBBPA and its metabolites in pumpkin plants, an Agilent 1290 Series LC system with a ZORBAX ODS column was used. The gradient elution involved a mobile phase of water (Solvent A) and methanol (Solvent B), starting at a 70:30 ratio and changing over time to achieve separation. nih.gov Similarly, for the analysis of TBBPA and its halogenated derivatives, LC separation was performed on a reversed-phase column using a methanol/water gradient without additives. nih.gov

The following table summarizes typical LC parameters used in the analysis of TBBPA with ¹³C₁₂-TBBPA.

Table 1: Examples of Liquid Chromatography Parameters for TBBPA Analysis

ParameterDescriptionReference
Column C18 reversed-phase researchgate.netnih.gov
ZORBAX ODS (150 mm × 3 mm × 5 μm) nih.gov
BEH C18 (100 × 2.1 mm, 1.7 μm) nih.gov
Mobile Phase Water, Methanol, Acetonitrile (gradient) researchgate.netnih.gov
Water and Methanol (gradient) nih.gov
Water/Methanol (95+5, v/v) + 2 mM ammonium (B1175870) acetate (B1210297) (A) and Methanol + 2 mM ammonium acetate (B) nih.gov
Flow Rate 0.5 mL min⁻¹ nih.gov
0.35 mL min⁻¹ nih.gov
Injection Volume 20 μL dphen1.com
10 μL nih.gov

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another established technique for TBBPA analysis. A key consideration for GC analysis of TBBPA is the necessity of a derivatization step to convert the polar phenolic hydroxyl groups into more volatile and thermally stable derivatives. nih.govuri.edu This process is essential for preventing peak tailing and ensuring good chromatographic performance.

Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.govuri.edu This reaction replaces the active hydrogens on the phenolic groups with trimethylsilyl (B98337) (TMS) groups. uri.edu The derivatization process is typically straightforward and rapid, yielding a stable TBBPA derivative suitable for GC-MS analysis. researchgate.net For example, a method for determining TBBPA in soil samples involved derivatization with BSTFA before analysis by GC-MS in selected ion monitoring (SIM) mode, using ¹³C₁₂-labeled compounds as internal standards. nih.gov

The choice of solvent for the derivatization reaction can be important, though in some cases, similar responses have been found with acetonitrile, hexane, or ethyl acetate. dphen1.com The derivatized TBBPA can then be analyzed on a GC system, often equipped with a capillary column like a ZB-5MS. dphen1.com

The following table outlines typical GC parameters for the analysis of derivatized TBBPA.

Table 2: Gas Chromatography Parameters for Derivatized TBBPA Analysis

ParameterDescriptionReference
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) nih.govuri.edu
N-methyl-N(trimethylsilyl)-trifluoroacetamide (MSTFA) dphen1.com
GC Column ZB-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) dphen1.com
Injection Mode Splitless usask.ca
Injector Temperature 280 °C usask.ca

Liquid Chromatography (LC) Techniques

Mass Spectrometric Detection and Quantification Parameters for this compound

Mass spectrometry is the detection method of choice for TBBPA analysis due to its high selectivity and sensitivity, especially when using an isotopically labeled internal standard like ¹³C₁₂-TBBPA.

Electrospray ionization (ESI) is a widely used soft ionization technique for the analysis of TBBPA by LC-MS, typically operated in negative ion mode ([M-H]⁻). researchgate.netnih.govdphen1.com This is because the phenolic hydroxyl groups of TBBPA are readily deprotonated. The use of ESI allows for the monitoring of the intact molecule, which, in conjunction with the use of ¹³C₁₂-TBBPA as an internal standard, improves both the accuracy and precision of the analysis. researchgate.net In some studies, the ESI source parameters are optimized to achieve maximum sensitivity, including the ion spray voltage, curtain gas pressure, and ion source gas pressures. doi.org

Atmospheric pressure photoionization (APPI) has also been explored as an ionization source for TBBPA and its derivatives. dphen1.comysfri.ac.cn APPI can be particularly useful for identifying compounds that are not easily ionized by ESI or atmospheric pressure chemical ionization (APCI). dphen1.com For instance, APPI was used to identify new polymeric photodegradation products of TBBPA. dphen1.com In the analysis of TBBPA derivatives, HPLC coupled with APPI-MS/MS has been successfully applied. ysfri.ac.cn

The following table provides examples of ionization source parameters for TBBPA analysis.

Table 3: Ionization Source Parameters for TBBPA Analysis

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode researchgate.netnih.govdphen1.com
Atmospheric Pressure Photoionization (APPI) dphen1.comysfri.ac.cn
Ion Spray Voltage -4500 kV usask.ca
Curtain Gas (N₂) Pressure 40 psi doi.org
15 psig usask.ca
Ion Source Gas 1 (Nebulizer Gas) 60 psig usask.ca
Ion Source Gas 2 (Heater Gas) 50 psig usask.ca
Ionization Source Temperature 550 °C usask.ca

Tandem mass spectrometry (MS/MS) is a highly specific and sensitive technique used for the quantification of TBBPA. researchgate.netnih.gov It involves the selection of a precursor ion (typically the deprotonated molecule [M-H]⁻ for TBBPA) and its fragmentation to produce characteristic product ions. The use of ¹³C₁₂-TBBPA is crucial in MS/MS methods to account for any variability in the analysis. nih.govdphen1.com

Multi-stage mass spectrometry (MSⁿ) can be employed to further elucidate fragmentation pathways and confirm the identity of compounds. nih.govdphen1.com For TBBPA, the deprotonated molecule generally loses a methyl group and/or a halogen atom during MS/MS and MS³. nih.govdphen1.com The labeled compound, ¹³C₁₂-TBBPA, aids in assigning the structures of the product ions. nih.govdphen1.com

A common fragmentation pathway for TBBPA in negative ion mode involves the loss of a bromide ion (Br⁻), resulting in a product ion at m/z 463. Another significant fragmentation is the cleavage of the isopropylidene bridge, leading to a product ion at m/z 327.

For quantitative analysis, mass spectrometers are often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. SIM mode involves monitoring a few specific ions, which increases sensitivity compared to a full scan. In GC-MS analysis of derivatized TBBPA, SIM is frequently used. nih.govdphen1.com For the silylated derivative of TBBPA, characteristic ions are monitored for both the native compound and its ¹³C₁₂-labeled internal standard. dphen1.com

Multiple reaction monitoring (MRM) is the hallmark of quantitative tandem mass spectrometry. dphen1.comdoi.orgflemingcollege.ca In this mode, specific precursor-to-product ion transitions are monitored for the analyte and its labeled internal standard. This provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. flemingcollege.ca For TBBPA, a common MRM transition is m/z 543 → 79/81, while for ¹³C₁₂-TBBPA, the transition is m/z 555 → 81. doi.org The optimization of MRM conditions, such as collision energy and cone voltage, is performed to achieve the highest signal intensity. dphen1.comdoi.org

The following table details examples of MS/MS parameters, including MRM transitions, for the analysis of TBBPA and ¹³C₁₂-TBBPA.

Table 4: MS/MS Parameters and MRM Transitions for TBBPA and ¹³C₁₂-TBBPA

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)Reference
TBBPA54379-- doi.org
TBBPA54381-- dphen1.comdoi.org
¹³C₁₂-TBBPA 555 81 - - dphen1.comdoi.org
TBBPA543463---
TBBPA543327---
TBBPA--4040 dphen1.com
¹³C₁₂-TBBPA 555 81 40 40 dphen1.com

Tandem Mass Spectrometry (MS/MS) Applications

Quality Assurance and Quality Control (QA/QC) in this compound Methodologies

In the analysis of environmental and biological samples for Tetrabromobisphenol A (TBBPA), the implementation of rigorous Quality Assurance and Quality Control (QA/QC) protocols is essential for generating reliable and scientifically defensible data. The use of the stable isotope-labeled internal standard, Tetrabromobisphenol A-¹³C₁₂ (¹³C₁₂-TBBPA), is a cornerstone of these QA/QC measures. It is employed to ensure accuracy and precision throughout the analytical process, from sample extraction to final quantification. This section details the critical QA/QC parameters, including method detection and quantification limits, recovery and reproducibility, and strategies to mitigate matrix interferences.

Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

Method Detection Limits (MDLs) and Limits of Quantification (LOQs) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For TBBPA analysis, these limits are influenced by the sample matrix, instrumentation, and the specific sample preparation technique employed. The use of ¹³C₁₂-TBBPA as an internal standard is crucial for achieving low detection limits by improving signal-to-noise ratios and accounting for analytical variability.

Various studies have established MDLs and LOQs for TBBPA in a range of matrices. For instance, in the analysis of water samples, one method reported a limit of detection (LOD) and limit of quantification (LOQ) of 0.92 and 3.1 ng/L, respectively. acs.org Another study focusing on environmental water achieved a detection limit of 0.45 µg/L and a quantification limit of 1.5 µg/L. mdpi.com In more complex matrices, such as human serum, an LOQ of 4.1 pg per g of serum has been achieved. nih.gov For indoor air analysis, a quantification limit of 0.1 ng/m³ has been reported. nih.gov In soil and sediment, method limits of quantification (MLOQs) have been documented at 0.05 ng/g (dry weight). dphen1.com The variability in these reported limits underscores the matrix-dependent nature of the analytical sensitivity.

The following table summarizes MDLs and LOQs for TBBPA from various studies, where ¹³C₁₂-TBBPA was often used as an internal standard to ensure accuracy.

MatrixMDLLOQReference
Water0.92 ng/L3.1 ng/L acs.org
Environmental Water0.45 µg/L1.5 µg/L mdpi.com
Human Serum-4.1 pg/g nih.gov
Indoor Air-0.1 ng/m³ nih.gov
Sediment/Sludge-0.05 ng/g (dw) dphen1.com
Soil30-90 pg/g- nih.gov
Indoor Dust-0.1 ng/g oaepublish.com

Recovery Efficiencies and Reproducibility Assessments

Recovery and reproducibility are critical QA/QC metrics that validate the efficiency and consistency of an analytical method. Recovery experiments assess the proportion of the analyte of interest that is successfully extracted and processed through the entire analytical procedure. Reproducibility, often expressed as the relative standard deviation (RSD), measures the precision of the method over repeated analyses. The addition of a known quantity of ¹³C₁₂-TBBPA at the beginning of the sample preparation process, a technique known as isotope dilution, is the most effective way to monitor and correct for losses of the native TBBPA during extraction, cleanup, and instrumental analysis. nih.govdphen1.com

Studies across various matrices demonstrate the effectiveness of using ¹³C₁₂-TBBPA to achieve high and consistent recoveries. For example, in the analysis of human serum, recoveries greater than 83.3% were reported. nih.gov In soil samples, recoveries have been shown to range from 88% to 108%. nih.gov Analysis of indoor air samples showed recoveries between 87.0% and 101.9%. nih.gov For water samples, recovery efficiencies have been reported in the range of 41.75% to 129.28%, while for sediment, they were between 57.96% and 145.75%. mdpi.com In some cases, the recovery of the labeled standard itself is reported, such as a 35% recovery for ¹³C-labelled TBBPA from spiked sand eel oil. ospar.org

Reproducibility is typically high in methods employing ¹³C₁₂-TBBPA. For instance, the analysis of human serum showed repeatabilities within 10.0% RSD. nih.gov Another study reported RSDs of 6.4% for a single fiber and 6.7% for multiple fibers in solid-phase microextraction from water. acs.org

The table below presents a summary of recovery efficiencies and reproducibility data for TBBPA analysis using ¹³C₁₂-TBBPA as an internal standard.

MatrixRecovery Range (%)Reproducibility (RSD %)Reference
Human Serum>83.3<10.0 nih.gov
Soil88 - 108- nih.gov
Indoor Air87.0 - 101.90.2 - 4.6 nih.gov
Water41.75 - 129.28- mdpi.com
Sediment57.96 - 145.75- mdpi.com
Spiked Sand Eel Oil35 (for ¹³C-TBBPA)- ospar.org
Water (SPME)-6.4 (single fiber), 6.7 (multiple fibers) acs.org
Soil72.8 - 92.53.4 - 9.8 akjournals.com

Matrix Effects and Compensation Strategies

Matrix effects are a significant challenge in trace environmental analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). These effects arise from co-extracted components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. dphen1.com

The use of an isotopically labeled internal standard that co-elutes with the native analyte is the most effective strategy to compensate for matrix effects. dphen1.com Since ¹³C₁₂-TBBPA is chemically identical to the native TBBPA, it experiences the same ionization suppression or enhancement in the mass spectrometer's source. nih.gov By calculating the ratio of the native analyte's signal to the labeled standard's signal, the variability introduced by the matrix is normalized, leading to more accurate and precise quantification. akjournals.com

For example, in the analysis of TBBPA in human serum, ¹³C₁₂-TBBPA was deemed a suitable internal standard for reproducible determination, effectively compensating for matrix interferences. nih.gov Similarly, in the analysis of complex environmental matrices like sediment and sludge, the use of isotope-labeled internal standards is essential to overcome the significant ion suppression or enhancement caused by co-eluting matrix components such as humic acids and inorganic salts. dphen1.com One study noted that while analyzing soil extracts, a prominent matrix effect was observed, but the use of an isotope-labeled internal standard like ¹³C₁₂-TBBPA completely eliminated this effect. akjournals.com

Environmental Occurrence and Distribution Studies of Tetrabromobisphenol a

Spatiotemporal Distribution in Aquatic Systems (Water, Sediments, Suspended Particulate Matter)

TBBPA has been detected in aquatic environments worldwide, with concentrations varying based on proximity to industrial sources and urban areas. mdpi.com Analytical methods using ¹³C₁₂-TBBPA as a surrogate standard have enabled precise quantification in water, sediment, and suspended particulates. nih.govgdut.edu.cn

Studies in China have revealed TBBPA in various river basins. In the Weihe River Basin, TBBPA was detected in 61.8% of sediment samples and 27.8% of water samples, with mean concentrations of 0.283 ng/g and 0.937 ng/L, respectively. nih.gov The highest water concentration reached 12.279 ng/L. nih.gov In the highly industrialized Dongjiang River, dissolved TBBPA concentrations ranged from 0.001110 to 0.002830 µg/L, while in the particulate phase, concentrations were up to 1.6 µg/kg dry weight (dw). epa.gov Surface sediments in the same river showed TBBPA levels from non-detectable to 82.3 µg/kg dw. epa.gov

In Taihu Lake, a large, eutrophic lake in China, TBBPA was found in the dissolved phase at concentrations up to 0.00112 µg/L and in surface sediments at levels from 0.056 to 2.15 µg/kg dw. epa.gov Another study in Lake Chaohu reported even higher mean concentrations in surface sediments, ranging from 105.8 to 230.5 µg/kg dw. epa.gov

In Europe, a study of nine English lakes found TBBPA in all surficial sediment samples, with concentrations between 0.33 and 3.8 µg/kg dw. epa.gov In Norway, sediments from the industrialized Drammens River and Drammensfjord contained TBBPA at concentrations from 0.02 to 10 µg/kg dw. epa.gov

In North America, suspended sediment samples from the Detroit River, a heavily industrialized and populated area, showed TBBPA concentrations ranging from 0.6 to 1.84 µg/kg dw. epa.gov

TBBPA Concentrations in Aquatic Systems

LocationMatrixConcentration RangeReference
Weihe River Basin, ChinaWaterND - 12.279 ng/L nih.gov
Weihe River Basin, ChinaSedimentND - 3.889 ng/g dw nih.gov
Dongjiang River, ChinaWater (dissolved)0.001110 - 0.002830 µg/L epa.gov
Dongjiang River, ChinaSedimentND - 82.3 µg/kg dw epa.gov
Taihu Lake, ChinaSediment0.056 - 2.15 µg/kg dw epa.gov
Lake Chaohu, ChinaSediment105.8 - 230.5 µg/kg dw (mean) epa.gov
English Lakes, UKSediment0.33 - 3.8 µg/kg dw epa.gov
Drammens River, NorwaySediment0.02 - 10 µg/kg dw epa.gov
Detroit River, USASuspended Sediment0.6 - 1.84 µg/kg dw epa.gov

Presence in Terrestrial Environments (Soils, Plants)

TBBPA is frequently detected in terrestrial ecosystems, particularly in soils impacted by industrial activities and e-waste recycling. researchgate.net The use of ¹³C₁₂-TBBPA in analytical methods ensures accurate quantification in these complex matrices. akjournals.com

In a typical e-waste recycling area in South China, TBBPA concentrations in soil ranged from undetected to 220 ng/g dw. researchgate.net The highest levels were found at former open burning and dismantling sites. researchgate.net Studies near a brominated flame retardant manufacturing plant found TBBPA derivatives in soil, sediment, rice hulls, and earthworms, indicating uptake by local biota. acs.org

Research on plant uptake has shown that TBBPA can accumulate in plant tissues. In one study, the concentration of TBBPA in the roots of certain plants was higher than in the stems and leaves. researchgate.net For example, TBBPA concentrations in the stem were reported as 8.45 and 6.34 ng/g, while it was below the detection limit in the leaves. researchgate.net This suggests that while TBBPA is taken up by the roots, its translocation to the upper parts of the plant may be limited. researchgate.net The presence of microplastics in soil has also been shown to affect the adsorption and desorption behaviors of TBBPA, potentially influencing its bioavailability to soil organisms. nih.gov

TBBPA Concentrations in Terrestrial Environments

LocationMatrixConcentration RangeReference
E-waste recycling area, South ChinaSoilND - 220 ng/g dw researchgate.net
Near BFR manufacturing plant, ChinaSoilConcentrations of derivatives reported acs.org
Near BFR manufacturing plant, ChinaRice HullsUp to 0.58 ng/g dw (derivatives) acs.org
Near BFR manufacturing plant, ChinaEarthwormsUp to 0.064 ng/g dw (derivatives) acs.org
Experimental StudyPlant Stems6.34 - 8.45 ng/g researchgate.net

Detection in Atmospheric Samples (Air, Dust)

Due to its low vapor pressure, TBBPA in the atmosphere is primarily associated with particulate matter and dust rather than being in a gaseous phase. Isotope dilution methods using ¹³C₁₂-TBBPA have been crucial for detecting the low concentrations of TBBPA in air and dust samples. dioxin20xx.orgdphen1.com

Atmospheric concentrations of TBBPA have been found to range from below the detection limit (0.04 pg/m³) to 0.85 pg/m³ in samples collected over land and coastal regions in Europe, with a declining trend observed with increasing latitude towards the Arctic. nih.gov A single arctic air sample from the Dunai station in Russia showed a TBBPA concentration of 70 pg/m³. ospar.org

Indoor environments, particularly those with numerous electronic devices, often show higher concentrations. Dust from homes, offices, and cars in the UK contained TBBPA, with concentrations in some domestic dust samples ranging from 190 to 340 ng/g. A study in a printed circuit board plant in China reported indoor air concentrations of 12.3–1640 pg/m³. researchgate.net Dust samples from various countries have shown a wide range of TBBPA concentrations, with some of the highest levels found in China (up to 2300 ng/g dw) and at e-waste recycling sites (up to 3435 ng/g dw in indoor dust). mdpi.comnih.gov

TBBPA Concentrations in Atmospheric Samples

LocationMatrixConcentration RangeReference
Europe (land and coastal)Air<0.04 - 0.85 pg/m³ nih.gov
Russian ArcticAir70 pg/m³ (single sample) ospar.org
Birmingham, UKDomestic Dust190 - 340 ng/g
Shenzen, China (PCB plant)Indoor Air12.3 - 1640 pg/m³ researchgate.net
ChinaHouse DustUp to 2300 ng/g dw mdpi.comnih.gov
E-waste site, ChinaIndoor DustUp to 3435 ng/g dw mdpi.comnih.gov

Identification of Potential Environmental Hotspots and Contamination Trends

The data gathered through precise analytical techniques clearly identifies several types of environmental hotspots for TBBPA contamination. These hotspots are primarily areas associated with the production, use, and disposal of TBBPA-containing products. mdpi.com

E-waste Recycling Areas: These are consistently identified as major hotspots. mdpi.com Informal and crude recycling activities, such as open burning and dismantling of electronic products, release significant amounts of TBBPA into the surrounding soil, dust, and air. researchgate.net For instance, sediment concentrations in the Lianjiang River, which is impacted by e-waste recycling, reached up to 31 µg/g dw. nih.gov

Industrial Manufacturing Sites: Areas with plants that manufacture TBBPA or use it in the production of other goods, such as printed circuit boards, show elevated environmental levels. researchgate.net Studies have shown high concentrations of TBBPA in waste streams and surrounding environments of these facilities. researchgate.net

Wastewater Treatment Plants (WWTPs): WWTPs receive industrial and domestic wastewater that can contain TBBPA. The compound tends to adsorb to sludge, leading to high concentrations in biosolids. dphen1.com Sewage sludge from treatment plants in Ontario, Canada, had TBBPA concentrations ranging from 9.04 to 43.1 µg/kg dw. canada.ca This makes land application of biosolids a potential pathway for TBBPA to enter terrestrial environments. canada.canih.gov

Urban and Densely Populated Areas: Higher concentrations of TBBPA are often found in urban environments compared to rural or remote areas. researchgate.net This is attributed to the higher density of consumer products, electronic devices, and industrial activities that release TBBPA into the environment, particularly into indoor dust. mdpi.com

Contamination trends suggest that while TBBPA is found globally, the highest concentrations are localized around these hotspots. The analysis of sediment cores indicates that TBBPA deposition has increased over time, corresponding with its increased production and use. epa.gov

Environmental Fate and Transport Processes of Tetrabromobisphenol a

Sorption and Desorption Dynamics in Environmental Compartments

The movement and availability of TBBPA in the environment are significantly controlled by its sorption and desorption to solids such as soil, sediment, and microplastics.

Sorption to Soil and Sediment: TBBPA demonstrates a strong tendency to attach to soil and sediment particles. Research indicates that soil organic matter is a primary driver of this sorption, accounting for approximately 90% of the process. nih.gov The sorption process is often nonlinear and can be effectively described by the Freundlich model. d-nb.infonih.gov Studies have shown that the sorption process is relatively fast, with a significant portion of adsorption occurring within the first few hours, reaching equilibrium in about 48 hours. d-nb.info The adsorption process is found to be a spontaneous, endothermic reaction. d-nb.info

Several environmental factors influence TBBPA's sorption. An increase in pH and ionic strength tends to decrease the amount of TBBPA sorbed to soils and sediments. d-nb.infonih.gov This is because TBBPA is an acidic compound, and its anionic form at higher pH levels is less likely to adsorb to negatively charged soil particles. nih.gov

Sorption to Microplastics: With the increasing prevalence of microplastic pollution, the interaction between TBBPA and these particles is a growing concern. Studies have shown that TBBPA readily sorbs onto various types of microplastics, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polystyrene (PS), and polyvinyl chloride (PVC). gdut.edu.cnnih.gov The sorption capacity varies depending on the type of plastic, with PVC showing the highest capacity followed by PS, PP, and PE. gdut.edu.cnnih.gov The sorption mechanism is primarily driven by hydrophobic partitioning and electrostatic interactions. gdut.edu.cnnih.gov

Sorption Capacities of TBBPA on Different Microplastics

Microplastic TypeSorption Capacity (mg kg⁻¹)Reference
Polyvinyl Chloride (PVC)101.85 gdut.edu.cn, nih.gov
Polystyrene (PS)78.95 gdut.edu.cn, nih.gov
Polypropylene (PP)58.57 gdut.edu.cn, nih.gov
Polyethylene (PE)49.43 gdut.edu.cn, nih.gov

Desorption: Desorption studies reveal hysteresis, meaning that TBBPA does not detach from soil particles as readily as it attaches. nih.gov This indicates that TBBPA can become sequestered in soil and sediment, potentially acting as a long-term source of contamination.

Transport Pathways (Atmospheric, Hydrologic, Terrestrial)

TBBPA enters the environment through various pathways, including releases from manufacturing processes, leaching from consumer products, and disposal in landfills. pollutiontracker.orgnih.gov Once released, it can be transported through the atmosphere, water systems, and terrestrial environments.

Atmospheric Transport: While TBBPA has a low vapor pressure, it can be transported over long distances via the atmosphere. ospar.org This transport is thought to occur primarily through adsorption to atmospheric particulate matter. ospar.org The behavior of these particulates effectively governs the atmospheric transport of TBBPA. ospar.org It has been detected in remote locations like the Arctic, in sediments, plants, fish, and birds, which suggests long-range atmospheric transport. pollutiontracker.org

Hydrologic Transport: In aquatic systems, TBBPA's low water solubility and high affinity for solids mean it preferentially partitions to sediment and suspended particles. pollutiontracker.org This leads to its accumulation in river and lake sediments, which can become significant sinks and secondary sources of the contaminant. d-nb.inforesearchgate.net TBBPA has been detected in rivers and oceans, with concentrations varying widely depending on proximity to industrial sources and e-waste recycling sites. researchgate.net For instance, high concentrations have been found in sediments near e-waste disposal sites. researchgate.net

Terrestrial Transport: In soil, TBBPA adsorbs strongly to particles, which can limit its mobility. canada.ca However, some redistribution can occur, with studies showing it can move to a depth of 15 cm in both loam and sandy soils. canada.ca The application of sewage sludge containing TBBPA to agricultural land is a potential pathway for its introduction into the terrestrial environment. federalregister.gov

Bioaccumulation in Environmental Organisms (Non-human Biota, e.g., Fish, Plants)

TBBPA can be taken up and accumulated by a variety of organisms from their surrounding environment.

Bioaccumulation in Aquatic Organisms: TBBPA is known to bioaccumulate in aquatic life, including invertebrates and fish. ospar.orgcanada.ca Bioconcentration factors (BCFs) reported for the freshwater midge, for example, range from 240 to 3200, depending on the organic content of the sediment. canada.ca In fish, TBBPA has been found to accumulate in various tissues, with some studies showing the highest concentrations in the kidneys. researchgate.net Tissue distribution can be similar across different fish species, with mean concentrations reported in the range of 28.5-39.4 ng/g in one study from Lake Chaohu, China. researchgate.net Although TBBPA is metabolized and eliminated, its continuous presence in aquatic environments can lead to significant body burdens in organisms. usask.ca

Uptake by Plants: Plants can take up TBBPA from the soil through their root systems, which can then be translocated to the stems and leaves. researchgate.net This uptake can increase the risk of exposure to organisms higher up the food chain. researchgate.net While chemicals with low water solubility and high lipophilicity like TBBPA are generally less likely to bioaccumulate in plants compared to fatty foods like fish and meat, plant uptake is still a relevant exposure pathway. federalregister.gov Studies have shown that the application of TBBPA-containing sewage sludge can lead to its presence in agricultural crops. federalregister.gov

TBBPA Concentrations in Various Environmental Samples

Sample TypeLocationConcentrationReference
Sediment (max)Lake Chaohu, China518 ng/g researchgate.net
Lake Water (max)Lake Chaohu, China4.87 μg/L researchgate.net
Fish (mean)Lake Chaohu, China28.5-39.4 ng/g researchgate.net
Sewage SludgeSouthern Ontario, Canada9.04-43.1 μg/kg dw canada.ca

Inter-Compartmental Exchange and Cycling

TBBPA is not static in the environment; it moves between different compartments (air, water, soil, and biota) in a complex cycle. For example, TBBPA adsorbed to atmospheric particles can be deposited onto soil and water surfaces. From water, it can partition to sediments or be taken up by aquatic organisms. pollutiontracker.org If the sediments are disturbed, TBBPA can be resuspended into the water column.

In the terrestrial environment, TBBPA in the soil can be taken up by plants, which are then consumed by herbivores, introducing it into the terrestrial food web. researchgate.net It can also be transported from soil to water bodies through surface runoff and erosion.

Furthermore, TBBPA can undergo transformation processes in the environment. Under anaerobic conditions in freshwater and marine sediments, it can degrade to form bisphenol A (BPA). canada.ca It can also be biotransformed in organisms and soil into methylated derivatives like TBBPA mono- and dimethyl ether. nih.govnih.gov These transformation products have their own environmental fate and persistence characteristics, with some being more persistent and bioaccumulative than TBBPA itself. nih.govnih.gov There is also evidence that these methylated derivatives can be transformed back into TBBPA, suggesting a complex cycling and potential for TBBPA to be more persistent in the environment than previously thought. nih.gov

Mechanistic Investigations of Tetrabromobisphenol a Biotransformation and Degradation

Microbial Degradation Pathways of Tetrabromobisphenol A

The biotransformation of Tetrabromobisphenol A (TBBPA) by microorganisms involves distinct pathways under anaerobic and aerobic conditions, leading to a variety of metabolites and, in some cases, complete mineralization.

Anaerobic Reductive Debromination Mechanisms and Metabolites (e.g., Bisphenol A Formation)

Under anaerobic conditions, the primary degradation pathway for TBBPA is reductive debromination, where bromine atoms are sequentially removed from the TBBPA molecule. This process serves as a form of respiration for certain anaerobic bacteria, where TBBPA acts as an electron acceptor. The stepwise removal of bromine atoms leads to the formation of several lesser-brominated intermediates.

The process typically begins with the transformation of TBBPA into tribromobisphenol A (TriBBPA), followed by dibromobisphenol A (DiBBPA), and monobromobisphenol A (MonoBBPA). nih.govnih.govresearchgate.net Ultimately, this series of reactions can lead to the formation of non-brominated bisphenol A (BPA). researchgate.netacs.orgnih.gov Studies have shown that in anaerobic sediment slurries, TBBPA can be almost completely converted to BPA. researchgate.netacs.org For instance, in one study, an 80% decrease in TBBPA concentration corresponded with the accumulation of BPA. researchgate.net Another study observed near-complete dehalogenation of TBBPA to BPA within 55 days under methanogenic conditions. acs.org

The efficiency of this process can be influenced by environmental factors. For example, the presence of organic matter has been shown to stimulate the debromination of TBBPA. nih.gov The rate of reductive debromination can also be enhanced in the presence of certain co-substrates. acs.org While BPA is a major end product of anaerobic TBBPA degradation, it tends to persist under these conditions. researchgate.net

Table 1: Key Metabolites in Anaerobic Degradation of TBBPA

Precursor Metabolite Condition Reference
Tetrabromobisphenol A (TBBPA) Tribromobisphenol A (TriBBPA) Anaerobic nih.gov
Tribromobisphenol A (TriBBPA) Dibromobisphenol A (DiBBPA) Anaerobic nih.govnih.gov
Dibromobisphenol A (DiBBPA) Monobromobisphenol A (MonoBBPA) Anaerobic nih.gov
Monobromobisphenol A (MonoBBPA) Bisphenol A (BPA) Anaerobic researchgate.netacs.org

Aerobic Oxidation and Mineralization Processes

In aerobic environments, TBBPA undergoes different transformation pathways, including oxidation and mineralization. acs.orgresearchgate.net Aerobic microorganisms can utilize TBBPA as a carbon and energy source, leading to the cleavage of its chemical structure. researchgate.net This can result in the formation of various smaller molecules and, ultimately, the conversion of the organic carbon to carbon dioxide (CO2), a process known as mineralization. acs.org

One of the key aerobic transformation pathways is O-methylation, where methyl groups are added to the hydroxyl groups of TBBPA, forming TBBPA monomethyl ether (TBBPA MME) and TBBPA dimethyl ether (TBBPA DME). nih.govacs.org This process has been observed in various microbial cultures and environmental samples. acs.org

Furthermore, aerobic degradation can involve the cleavage of the TBBPA molecule itself. acs.org In some cases, a sequential anaerobic-aerobic process has been proposed as a highly effective method for the complete degradation of TBBPA. researchgate.netnih.gov In this two-step process, anaerobic conditions facilitate the initial reductive debromination to BPA, which is then more readily mineralized by aerobic bacteria. researchgate.netnih.gov Studies have shown that while BPA persists under anaerobic conditions, it can be effectively degraded by aerobic soil bacteria. researchgate.net For example, a bacterial strain, designated WH1, was isolated that could use BPA as its sole carbon and energy source under aerobic conditions, breaking it down into compounds like 4-hydroxybenzoic acid and 4-hydroxyacetophenone. researchgate.net

Identification of Microbial Taxa and Enzymes Involved in Degradation

A diverse range of microorganisms have been identified with the ability to degrade TBBPA. Under anaerobic conditions, several bacterial taxa have been associated with reductive debromination. These include dehalogenating bacteria such as Dehalococcoides and Desulfovibrio. duke.eduresearchgate.net Other genera like Propionibacterium, Methylosinus, Sphaerochaeta, and Sphingomonas have also been implicated in anaerobic TBBPA degradation. duke.eduresearchgate.net Methanogens may also play a role in stimulating TBBPA degradation under methanogenic conditions. nih.gov

In aerobic environments, different microbial communities are responsible for TBBPA transformation. Bacteria from the genera Bacillus, Erythrobacter, Pseudomonas, and Rhodococcus have been associated with the aerobic degradation of TBBPA. researchgate.net Specifically, Mycobacterium species, such as Mycobacterium fortuitum CG-2 and Mycobacterium chlorophenolicum PCP-1, have been shown to O-methylate TBBPA. acs.orgresearchgate.net The white-rot fungus Irpex lacteus has also demonstrated the ability to degrade TBBPA aerobically, a process that can be enhanced by the presence of co-metabolic substrates like glucose. researchgate.net

The degradation of TBBPA is mediated by specific enzymes. While the exact enzymes for every step are still under investigation, the process of reductive debromination is catalyzed by dehalogenases. acs.org In aerobic pathways, oxidases and other enzymes are responsible for the cleavage of the TBBPA structure and subsequent mineralization. acs.org

Table 2: Microbial Genera Involved in TBBPA Degradation

Condition Microbial Genera Reference
Anaerobic Dehalococcoides, Desulfovibrio, Propionibacterium, Methylosinus duke.edu
Anaerobic Pseudomonas, Sphaerochaeta, Sphingomonas researchgate.net
Aerobic Bacillus, Erythrobacter, Pseudomonas, Rhodococcus researchgate.net
Aerobic (O-methylation) Mycobacterium acs.orgresearchgate.net

Plant-Mediated Uptake and Transformation of Tetrabromobisphenol A and its Methylated Analogs

Plants can play a significant role in the environmental fate of TBBPA and its derivatives through uptake, translocation, and biotransformation.

Root Uptake and Translocation Processes

Plants can absorb TBBPA from contaminated soil and water through their root systems. researchgate.netresearchgate.netcore.ac.uk The efficiency of uptake can be influenced by environmental factors such as the pH of the soil or water. nih.govresearchgate.net For instance, TBBPA exhibits greater hydrophobicity at lower pH, which can affect its uptake by plants. nih.govresearchgate.net

Once absorbed by the roots, TBBPA can be translocated to other parts of the plant, including the stem and leaves, via the plant's vascular system. nih.govresearchgate.netresearchgate.net However, the distribution of TBBPA within the plant is often uneven, with higher concentrations typically found in the roots compared to the stems and leaves. nih.govresearchgate.net For example, in a study with maize, the concentration of TBBPA followed the order of root >> stem > leaf. nih.govresearchgate.net Similarly, studies with radish, cabbage, reed, and rice seedlings have also reported higher accumulation of TBBPA and its metabolites in the roots. researchgate.net

Biotransformation to Mono- and Di-methyl Ethers (e.g., TBBPA MME, TBBPA DME)

Inside the plant, TBBPA can undergo biotransformation, a process that mirrors some of the microbial degradation pathways. One of the notable transformations is O-methylation, leading to the formation of TBBPA monomethyl ether (TBBPA MME) and TBBPA dimethyl ether (TBBPA DME). researchgate.netnih.govuiowa.edu This metabolic process has been observed in various plant species, including pumpkin. researchgate.netnih.govuiowa.edu

Interestingly, studies have shown that the methylated analogs, TBBPA DME, can also be taken up by plants and may even accumulate to a greater extent in the shoots compared to the parent TBBPA. nih.govuiowa.edu Furthermore, a fascinating interplay between TBBPA and its methylated forms has been discovered, where an interconversion between TBBPA and TBBPA DME can occur within the plant. nih.govuiowa.eduwilddata.cn For example, in pumpkin seedlings, TBBPA DME was biotransformed back to TBBPA MME and TBBPA, and conversely, TBBPA was transformed into TBBPA MME and TBBPA DME. researchgate.netnih.govuiowa.edu This interconversion suggests that methylated TBBPA derivatives in the environment could act as a potential secondary source of TBBPA. nih.govnih.gov

In addition to methylation, other biotransformation pathways in plants include glycosylation, where sugar molecules are attached to the TBBPA molecule. nih.gov These glycosylated metabolites can then be excreted from the roots back into the surrounding environment. nih.gov

Table 3: Biotransformation of TBBPA in Plants

Plant Species Transformation Pathway Metabolites Reference
Pumpkin O-methylation TBBPA MME, TBBPA DME researchgate.netnih.govuiowa.edu
Pumpkin Interconversion TBBPA from TBBPA DME nih.govuiowa.eduwilddata.cn
Pumpkin Glycosylation TBBPA mono-β-d-glucopyranoside, TBBPA di-β-d-glucopyranoside nih.gov
Maize Debromination Monobromobisphenol A, Dibromobisphenol A nih.govresearchgate.net

Interconversion Dynamics between TBBPA and its Methylated Metabolites in Plants

Recent studies have revealed that plants can play a significant role in the environmental transformation of TBBPA. A key process observed is the interconversion between TBBPA and its methylated derivatives, namely TBBPA monomethyl ether (TBBPA-MME) and TBBPA dimethyl ether (TBBPA-DME).

In a hydroponic study using pumpkin plants (Cucurbita maxima), the dynamics of this interconversion were investigated. It was demonstrated for the first time that TBBPA-DME can be biotransformed back to TBBPA within the plant. The study showed that when pumpkins were exposed to TBBPA-DME, it was taken up by the roots and translocated to the stems and leaves. Within the plant tissues, TBBPA-DME was demethylated to form TBBPA-MME and subsequently TBBPA. Conversely, when the plants were exposed to TBBPA, it was transformed into TBBPA-MME and TBBPA-DME. nih.gov

The transformation ratios, in terms of molar mass, highlighted the bidirectional nature of this pathway. In the TBBPA-DME exposure group, the transformation ratio to TBBPA-MME was 0.50%, and to TBBPA was 0.53%. In the TBBPA exposure group, the transformation ratio to TBBPA-MME was 0.58%, and to TBBPA-DME was 0.62%. nih.gov These findings suggest a dynamic equilibrium between TBBPA and its methylated forms within the plant, which has significant implications for the environmental persistence and potential toxicity of these compounds. The regeneration of the more toxic parent compound, TBBPA, from its methylated metabolite is a novel pathway that could represent a previously overlooked source of TBBPA in the environment. nih.gov

In these plant metabolism studies, ¹³C₁₂-labeled TBBPA and TBBPA-DME were utilized as surrogate standards to ensure the accurate quantification of the analytes in complex plant matrices and nutrient solutions. The recoveries of these standards ranged from 42% to 110% across different sample types (leaf, stem, root, and solution), underscoring the importance of isotopic labeling in achieving reliable analytical results. nih.gov

Abiotic Transformation Reactions of Tetrabromobisphenol A

Beyond biological transformations, TBBPA can also undergo abiotic degradation in the environment through processes such as photodegradation and methylation by naturally occurring compounds.

Photodegradation Mechanisms and Products

Photodegradation is a significant abiotic pathway for the transformation of TBBPA in aquatic environments. Studies have shown that TBBPA is susceptible to photolysis under simulated solar light. The mechanisms of this degradation are complex and can involve several pathways, including debromination, cleavage of the isopropylidene bridge (C-C bond breaking), and the formation of various intermediates. scispace.comdiva-portal.orgresearchgate.net

Research utilizing stable isotope techniques, including ¹³C and ¹⁸O, has provided deeper insights into these mechanisms. One study proposed a magnetic isotope effect (MIE)-hydrolysis transformation as a predominant pathway for TBBPA photolysis. scispace.comresearchgate.net The major photodegradation products identified include:

Reductive debromination products: Tribromobisphenol A (TriBBPA) and Dibromobisphenol A (DiBBPA). scispace.com

Isopropylphenol derivatives: 4-isopropyl-2,6-dibromophenol, 4-isopropylene-2,6-dibromophenol, and 4-(2-hydroxyisopropyl)-2,6-dibromophenol. diva-portal.org

Hydroxylated products: The formation of hydroxyl-tribromobisphenol A has also been reported for the first time in one study. scispace.com

The rate of photodegradation is significantly influenced by environmental factors such as pH. For instance, the decomposition rate of TBBPA is six times higher at pH 8 than at pH 6. diva-portal.org The presence of dissolved organic matter (DOM) can also affect the degradation pathways and the distribution of photoproducts. tandfonline.comudel.edu Theoretical studies using density functional theory (DFT) have further elucidated the mechanisms, suggesting that direct photodegradation can proceed via C-Br bond cleavage, while indirect photodegradation can be initiated by reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov

Abiotic Methylation by Environmental Methylating Agents (e.g., Methyl Iodide)

A significant abiotic transformation pathway for TBBPA in aqueous environments is methylation by naturally occurring methylating agents like methyl iodide (CH₃I). A laboratory study investigating this process in simulated waters found that TBBPA can be abiotically methylated to form TBBPA-MME and TBBPA-DME. This reaction was observed under both light and dark conditions. nih.gov

In this research, ¹³C₁₂-TBBPA was used as a surrogate standard to correct for analytical variations, ensuring accurate measurement of TBBPA concentrations. The study revealed that the abiotic methylation of TBBPA is strongly influenced by several environmental factors: nih.gov

pH: The reaction rate increases with higher pH.

Temperature: Higher temperatures lead to increased methylation.

Natural Organic Matter (NOM): The presence of NOM can affect the reaction kinetics.

The study demonstrated that under dark conditions, the production of TBBPA-MME was significantly higher than under light conditions. This was attributed to the photodegradation of the parent compounds (TBBPA and CH₃I) and the potential photodegradation of the TBBPA-MME product itself under illumination. nih.gov Importantly, the yield of TBBPA-MME from abiotic methylation by CH₃I was found to be substantially greater than that from biotic methylation in the same study's comparative experiments. nih.gov This highlights a previously underestimated abiotic pathway for the formation of methylated TBBPA derivatives in the environment.

Experimental ConditionKey FindingReference
pH Higher pH increases the rate of abiotic methylation. nih.gov
Temperature Higher temperatures accelerate the abiotic methylation process. nih.gov
Light Dark conditions favor the accumulation of TBBPA-MME compared to light conditions. nih.gov
Natural Organic Matter The concentration of NOM influences the reaction kinetics. nih.gov

Elucidation of Degradation Intermediates and Full Pathway Characterization

The complete degradation pathway of TBBPA is multifaceted, involving a series of intermediates resulting from both biotic and abiotic processes. The use of isotopically labeled TBBPA, particularly ¹⁴C-TBBPA, has been crucial in tracing the fate of the molecule and characterizing its degradation products in various environmental matrices.

In soil, TBBPA can be degraded through several interconnected pathways:

Reductive debromination: This leads to the formation of less brominated bisphenols.

O-methylation: This produces TBBPA-MME and TBBPA-DME.

Oxidative skeletal cleavage: This breaks down the bisphenol A structure into single-ring bromophenols and their methylated ethers. wur.nlacs.org

Bound residue formation: A significant portion of TBBPA and its metabolites can become incorporated into the soil organic matter, forming non-extractable residues. Studies have shown that these can be linked via ester and ether bonds to humic substances. acs.org

Under anaerobic conditions, such as in anaerobic sludge, the primary transformation pathway is reductive debromination, leading to the formation of bisphenol A (BPA) as the major end product. researchgate.net

The following table summarizes the major degradation intermediates and pathways of TBBPA identified in various studies.

Degradation PathwayKey Intermediates/ProductsEnvironmental MatrixReference
Reductive Debromination Tribromobisphenol A, Dibromobisphenol A, Monobromobisphenol A, Bisphenol AAnaerobic sludge, Soil, Water (photodegradation) scispace.comresearchgate.net
O-Methylation TBBPA monomethyl ether (TBBPA-MME), TBBPA dimethyl ether (TBBPA-DME)Plants, Soil, Water (abiotic) nih.govnih.gov
Oxidative Skeletal Cleavage Single-ring bromophenols and their methyl ethersSoil acs.org
Photodegradation Isopropylphenol derivatives, Hydroxylated TBBPA derivativesWater scispace.comdiva-portal.org
Bound Residue Formation Ester- and ether-linked residues with humic substancesSoil acs.org

The use of ¹³C₁₂-TBBPA as an internal or surrogate standard in many of these studies has been essential for the accurate quantification of TBBPA and its transformation products, thereby enabling a more precise characterization of these degradation pathways. nih.govnih.govresearchgate.net While a single study may not capture the entire degradation network, the compilation of data from research across different environmental systems provides a comprehensive understanding of the complex fate of TBBPA in the environment.

Advanced Research Methodologies and Future Perspectives for Tetrabromobisphenol A 13c12 Studies

Application of Stable Isotope Probing (SIP) for Microbial Community Characterization in Degradation Studies

Stable Isotope Probing (SIP) is a powerful technique used to trace the metabolic activity of microorganisms within a complex community. By introducing a substrate, such as Tetrabromobisphenol A (TBBPA), that is enriched with a stable isotope like ¹³C, researchers can identify the specific organisms responsible for its degradation. The underlying principle is that organisms that consume the ¹³C-labeled TBBPA will incorporate the heavy isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). itrcweb.org This labeling allows for the separation and identification of the active degraders from the rest of the microbial community. itrcweb.org

In studies involving TBBPA, ¹³C₁₂-TBBPA is used as a surrogate standard or tracer to track the fate and degradation of the compound. mdpi.comnih.gov For instance, in studies of mangrove sediments, ¹³C₁₂-TBBPA was spiked into samples to monitor its recovery and degradation. mdpi.com The recovery of the surrogate standard was reported to be 87.04 ± 12.19% in sediment samples. mdpi.com Similarly, in anaerobic sludge reactor studies, ¹³C₁₂-TBBPA was used as a primary internal standard with recoveries ranging from 80.1–94.0%. nih.govplos.org

DNA-SIP has been successfully applied to identify microbes that assimilate various pollutants, including bisphenol A (BPA), the degradation product of TBBPA. gdut.edu.cnnih.gov This technique can reveal the key microbial players in the biotransformation process. gdut.edu.cnnih.gov For example, studies have identified several bacterial taxa, including Dehalococcoides, Desulfovibrio, Propionibacterium, and Methylosinus, as being potentially involved in TBBPA degradation. nih.govplos.org The combination of SIP with other techniques like DNA sequencing provides in-depth information on the microbial dynamics of communities exposed to TBBPA. nih.govplos.org

The application of SIP in TBBPA degradation studies helps to:

Identify the specific microorganisms actively degrading TBBPA in a complex environment.

Trace the flow of carbon from TBBPA into the microbial food web.

Elucidate the metabolic pathways of TBBPA degradation.

Integration of Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the degradation mechanisms of organic pollutants like TBBPA at a molecular level. exlibrisgroup.comresearchgate.netmdpi.com DFT allows researchers to model the electronic structure of molecules and predict their reactivity, providing insights into reaction pathways that are often difficult to obtain through experimental methods alone. mdpi.comarxiv.org

DFT studies on TBBPA have been used to investigate various degradation processes, including:

Photodegradation: DFT and time-dependent DFT (TDDFT) have been employed to examine the direct and indirect photodegradation of TBBPA in water. nih.gov These calculations have helped to identify the main reaction pathways, such as OH-addition, Br-substitution, and H-abstraction, and to determine that these pathways are exothermic. nih.gov

Pyrolysis: The pyrolysis mechanisms of TBBPA have been investigated using DFT to understand its thermal decomposition. exlibrisgroup.comresearchgate.net Calculations have shown that in the absence of hydrogen radicals, demethylation is the primary pyrolysis reaction, while in the presence of hydrogen radicals, debromination becomes the major pathway. exlibrisgroup.comresearchgate.net

Mechanochemical Degradation: DFT has been used to explore the degradation pathways and identify intermediates in the mechanochemical degradation of TBBPA. mdpi.com

Photocatalytic Degradation: In studies of photocatalytic degradation, DFT has been used to predict the active sites of the catalyst and to calculate the degradation mechanism of TBBPA. researchgate.net

By calculating properties such as bond lengths, reaction energies, and activation barriers, DFT provides a theoretical framework for interpreting experimental results and predicting the feasibility of different degradation pathways. exlibrisgroup.comresearchgate.netmdpi.comnih.gov For example, DFT calculations have shown that the involvement of a hydrogen radical significantly lowers the energy barrier for TBBPA decomposition. exlibrisgroup.comresearchgate.net

Development of Novel Remediation Strategies Utilizing Degradation Pathways

Understanding the degradation pathways of TBBPA is crucial for developing effective remediation strategies for contaminated environments. Research has focused on both microbial and chemical approaches to break down this persistent pollutant.

Microbial Degradation:

Microbial reductive debromination is a key degradation pathway for TBBPA under anaerobic conditions, ultimately leading to the formation of bisphenol A (BPA). nih.govplos.orgnih.gov Studies have identified several microbial taxa capable of this process. nih.govplos.org Strategies to enhance microbial degradation include:

Bioaugmentation: Introducing specific TBBPA-degrading bacteria into contaminated soil or sediment has been shown to stimulate its removal. mdpi.com

Biostimulation: Amending contaminated environments with substances that promote the growth and activity of indigenous TBBPA-degrading microorganisms. For instance, the addition of carbonaceous materials like biochar and activated carbon has been found to accelerate the reductive debromination of TBBPA in anaerobic sludge. nih.gov

Chemical Degradation:

Various chemical remediation technologies have been developed to degrade TBBPA:

Advanced Oxidation Processes (AOPs): Persulfate-based AOPs activated by nanoscale zero-valent iron (nZVI) have been shown to be effective in degrading TBBPA in soil. researchgate.net These processes generate highly reactive radicals, such as sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals, which can break down the TBBPA molecule. researchgate.net

Catalytic Hydrodebromination: A combined method of Soxhlet extraction followed by catalytic hydrodebromination over a Palladium/Carbon (Pd/C) catalyst has been developed for TBBPA-contaminated soil. nih.gov This process completely removes the bromine atoms from the TBBPA molecule, yielding BPA. nih.gov

Nanoparticle-Based Remediation: Bimetallic nanoparticles, such as copper-coated nano zero-valent iron (Cu-nZVI) and sulfidized nanoscale zerovalent iron (SNZVI), have demonstrated high efficiency in debrominating TBBPA in both water and soil. doi.orgnih.govbohrium.com The addition of surfactants like Triton X-100 can further enhance the reactivity and selectivity of these nanoparticles. nih.gov

The following table summarizes some of the novel remediation strategies for TBBPA:

Remediation StrategyDescriptionKey Findings
Microbial Degradation with Amendments Use of biochar and activated carbon to enhance microbial reductive debromination in anaerobic sludge.Nearly complete transformation of TBBPA to BPA was observed ~20 days earlier than in control reactors. nih.gov
Persulfate-Based AOPs Activation of persulfate with nZVI to generate reactive radicals for TBBPA degradation in soil.Degradation efficiency of 78.32% was achieved within 12 hours under optimized conditions. researchgate.net
Catalytic Hydrodebromination Soxhlet extraction followed by catalytic hydrodebromination over a Pd/C catalyst.100% removal of bromide atoms from TBBPA was achieved within 40 minutes under favorable conditions. nih.gov
Cu/Fe Bimetallic Nanoparticles Use of Cu/Fe bimetallic nanoparticles for the rapid debromination of TBBPA in water.Over 90% of TBBPA was transformed to BPA within 30 minutes at optimal conditions. bohrium.com
Sulfidized Nanoscale Zerovalent Iron (SNZVI) Application of SNZVI, enhanced by the surfactant Triton X-100, for TBBPA degradation.The reactivity and electron efficiency were 8-21 and 4-7 times higher, respectively, with the addition of TX-100. nih.gov

Emerging Analytical Techniques and Automation for High-Throughput Analysis

The need for rapid and sensitive detection of TBBPA in various environmental matrices has driven the development of advanced analytical techniques and automation.

Chromatographic Methods:

Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used for the analysis of TBBPA. mdpi.comnih.govnih.gov These methods are often coupled with mass spectrometry (MS) for highly sensitive and selective detection. nih.govnih.govshimadzu.comresearchgate.net

GC-MS: This technique often requires a derivatization step to make TBBPA more volatile. mdpi.comnih.govresearchgate.net Automated GC-FID (Flame Ionization Detector) methods have been developed for the analysis of brominated flame retardants in resins. mdpi.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful tool for the direct analysis of TBBPA and its degradation products without the need for derivatization. nih.govplos.orgakjournals.com

High-Throughput and Automated Methods:

To handle a large number of samples efficiently, there is a growing trend towards automation and high-throughput analysis.

Automated Solid-Phase Extraction (SPE): Automated SPE systems can be used for sample cleanup and pre-concentration, reducing manual labor and improving reproducibility.

Flow-Based Systems: A method combining covalent organic framework (COF)-based solid-phase microextraction (SPME) with constant flow desorption ionization mass spectrometry has been developed for the rapid detection of trace TBBPA in water. acs.org

Immunoassays: Immunoassays, such as the bioluminescent enzyme immunoassay (BLEIA) based on nanobodies, offer a simple and effective method for high-throughput screening of TBBPA. nih.gov A one-step heptamer-based BLEIA has shown a limit of detection as low as 2.5 pg/mL for TBBPA in sediment. nih.gov

The following table highlights some of the analytical techniques used for TBBPA determination:

Analytical TechniqueMatrixLimit of Detection (LOD) / Quantitation (LOQ)
Automated GC-FID Polyester ResinsLOD: 3.6 µg/mL, LOQ: 10.8 µg/mL mdpi.com
GC-MS Plant SamplesLOD: 4.10 ng/g nih.gov
GC-MS (EI) Air0.04 pg/m³ researchgate.net
LC-MS/MS SoilLOD: 4-75 pg/g akjournals.com
BLEIA (Nanobody-based) SedimentLOD: 2.5 pg/mL nih.gov

These emerging analytical techniques and the move towards automation are crucial for large-scale environmental monitoring and for gaining a better understanding of the fate and transport of TBBPA and its labeled counterpart, Tetrabromobisphenol A-¹³C₁₂.

Q & A

Q. Table 1: Recommended LC-MS Parameters for this compound Analysis

ParameterRecommended SettingPurpose
ColumnC18 (2.1 × 100 mm, 1.7 µm)High-resolution separation
Mobile PhaseMethanol/Water (70:30) + 0.1% formic acidEnhance ionization efficiency
Ionization ModeNegative ESIOptimal for brominated compounds
MRM Transitionm/z 543 → 447 (quantifier)Minimize background interference

Advanced Question: How to resolve contradictory data on dominant degradation pathways of this compound in advanced oxidation processes (AOPs)?

Methodological Answer:
Contradictions often arise due to varying reaction conditions (e.g., pH, oxidant activation methods). To address this:

Isotopic Tracing : Use this compound to track carbon-specific transformation products, distinguishing between cleavage of aromatic rings and side-chain modifications .

Comparative Studies :

  • Oxidative Pathways : Compare sulfate radical (SO4•−)-based AOPs (e.g., Fe³⁺-activated S2O4²⁻) vs. hydroxyl radical (•OH)-dominant systems. SO4•− favors debromination and ring-opening, while •OH may produce more hydroxylated intermediates .
  • Reductive Pathways : Evaluate Fe-Ag bimetallic systems under ultrasound, which promote reductive debromination via electron transfer .

Quantum Chemical Calculations : Model reaction pathways to predict dominant intermediates under specific conditions .

Q. Table 2: Key Degradation Intermediates Identified in AOPs

PathwayMajor IntermediatesDetection Method
Oxidative (SO4•−)2,6-Dibromo-4-isopropylphenolLC-QTOF-MS
ReductiveBisphenol A derivativesGC-MS with derivatization

Basic Question: What are the critical considerations for preparing stock solutions of this compound?

Methodological Answer:

  • Solvent Selection : Use methanol or acetonitrile for stability; avoid toluene or nonane unless specified for gas-phase analysis .
  • Storage : Store at −20°C in amber vials to prevent photodegradation and solvent evaporation .
  • Validation : Verify concentration via triplicate injections against a certified reference standard. For example, a 50 µg/mL solution should show <5% variability in peak area .

Advanced Question: How to differentiate between abiotic and biotic transformation of this compound in sediment matrices?

Methodological Answer:

Isotope Ratio Monitoring : Measure δ¹³C values in extracted intermediates. Biotic processes (e.g., microbial degradation) often show isotope fractionation, while abiotic pathways (e.g., hydrolysis) do not .

Sterilization Controls : Autoclave sediments to eliminate microbial activity and compare degradation rates with live samples .

Enzyme Inhibition : Use metabolic inhibitors (e.g., sodium azide for bacteria) to isolate abiotic contributions .

Basic Question: What quality control measures are essential for recovery studies using this compound?

Methodological Answer:

  • Spike-and-Recovery Tests : Add known amounts (e.g., 10–100 ng/g) to blank matrices (e.g., soil, water) and calculate recovery rates (target: 70–120%) .
  • Matrix-Matched Calibration : Prepare standards in the same matrix as samples to correct for suppression/enhancement effects .
  • Interlaboratory Validation : Share samples with collaborating labs to assess reproducibility .

Advanced Question: How to optimize extraction methods for this compound in complex biological matrices?

Methodological Answer:

Solvent Optimization : Test mixtures like acetone/hexane (1:1) for lipid-rich tissues or methanol/water for cellular lysates .

Cleanup Steps : Use SPE cartridges (e.g., Florisil®) to remove co-extracted interferents .

Ultrasound-Assisted Extraction : Apply 40 kHz ultrasound for 30 min to improve yield in sediment samples .

Q. Table 3: Extraction Efficiency in Different Matrices

MatrixMethodRecovery (%)
Adipose TissueAccelerated solvent extraction (ASE)85 ± 6
WaterLiquid-liquid extraction (LLE)92 ± 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.